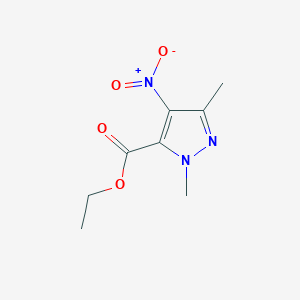![molecular formula C30H32ClN3O4S B454737 N-(3-CHLORO-2-METHYLPHENYL)-2-[3-(3,4-DIMETHOXYPHENETHYL)-1-(2,4-DIMETHYLPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETAMIDE](/img/structure/B454737.png)
N-(3-CHLORO-2-METHYLPHENYL)-2-[3-(3,4-DIMETHOXYPHENETHYL)-1-(2,4-DIMETHYLPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-CHLORO-2-METHYLPHENYL)-2-[3-(3,4-DIMETHOXYPHENETHYL)-1-(2,4-DIMETHYLPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETAMIDE is a complex organic compound that belongs to the class of imidazolidinyl derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-2-[3-(3,4-DIMETHOXYPHENETHYL)-1-(2,4-DIMETHYLPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:
- Formation of the imidazolidinyl core through cyclization reactions.
- Introduction of the chloromethylphenyl and dimethoxyphenethyl groups via substitution reactions.
- Final acylation to form the acetamide group.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-CHLORO-2-METHYLPHENYL)-2-[3-(3,4-DIMETHOXYPHENETHYL)-1-(2,4-DIMETHYLPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include:
- Oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution reagents like halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-2-[3-(3,4-DIMETHOXYPHENETHYL)-1-(2,4-DIMETHYLPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to receptors to modulate signaling pathways.
Pathways: Interference with metabolic or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(3-CHLORO-2-METHYLPHENYL)-2-[3-(3,4-DIMETHOXYPHENETHYL)-1-(2,4-DIMETHYLPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETAMIDE may include other imidazolidinyl derivatives with different substituents. Examples include:
- N-(2-METHYLPHENYL)-2-[3-(3,4-DIMETHOXYPHENETHYL)-1-(2,4-DIMETHYLPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETAMIDE
- N-(3-CHLORO-2-METHYLPHENYL)-2-[3-(3,4-DIMETHOXYPHENETHYL)-1-(2,4-DIMETHYLPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]PROPIONAMIDE
Uniqueness
The uniqueness of this compound lies in its specific substituents, which may confer unique biological activities or chemical properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C30H32ClN3O4S |
|---|---|
Molekulargewicht |
566.1g/mol |
IUPAC-Name |
N-(3-chloro-2-methylphenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2,4-dimethylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C30H32ClN3O4S/c1-18-9-11-24(19(2)15-18)34-29(36)25(17-28(35)32-23-8-6-7-22(31)20(23)3)33(30(34)39)14-13-21-10-12-26(37-4)27(16-21)38-5/h6-12,15-16,25H,13-14,17H2,1-5H3,(H,32,35) |
InChI-Schlüssel |
MYDDOCRPAJADST-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(N(C2=S)CCC3=CC(=C(C=C3)OC)OC)CC(=O)NC4=C(C(=CC=C4)Cl)C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(N(C2=S)CCC3=CC(=C(C=C3)OC)OC)CC(=O)NC4=C(C(=CC=C4)Cl)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[3-(2-furyl)-2-propenylidene]-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B454654.png)
![5-[N-(2-thienylacetyl)ethanehydrazonoyl]-2-thiophenecarboxylic acid](/img/structure/B454656.png)
![N'-[(5-ethyl-2-thienyl)methylene]-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B454657.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanohydrazide](/img/structure/B454658.png)
![N'-[1-(5-chloro-2-thienyl)butylidene]-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B454660.png)
![N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanohydrazide](/img/structure/B454662.png)
![N'-[(5-ethyl-2-thienyl)methylene]-5-methyl-3-isoxazolecarbohydrazide](/img/structure/B454666.png)

![N'-[(5-chloro-2-thienyl)methylene]-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B454668.png)
![N'-[3-(2-furyl)-2-methyl-2-propenylidene]-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B454669.png)
![N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-2-furohydrazide](/img/structure/B454671.png)
![2,6-Bis[(5-bromo-2-thienyl)methylene]cyclohexanone](/img/structure/B454674.png)


